molecular formula C13H10O4 B3050159 Methyl 2-(5-formylfuran-2-yl)benzoate CAS No. 240121-97-5

Methyl 2-(5-formylfuran-2-yl)benzoate

Cat. No.: B3050159
CAS No.: 240121-97-5
M. Wt: 230.22 g/mol
InChI Key: BTPZHXDOZOEYNQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-formylfuran-2-yl)benzoate is an organic compound with the molecular formula C13H10O4. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by a furan ring substituted with a formyl group and a benzoate ester group, making it a valuable intermediate in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-formylfuran-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(5-formylfuran-2-yl)benzoate involves its interaction with various molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can lead to the formation of bioactive molecules with diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-formylbenzoate
  • 5-formyl-2-furanylboronic acid
  • 2,7-bis-[2-(diethylamino)ethoxy]-9H-fluoren-9-one

Uniqueness

Methyl 2-(5-formylfuran-2-yl)benzoate is unique due to its combination of a furan ring and a benzoate ester group, which provides a versatile scaffold for the synthesis of various bioactive molecules. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)11-5-3-2-4-10(11)12-7-6-9(8-14)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPZHXDOZOEYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354112
Record name methyl 2-(5-formylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240121-97-5
Record name methyl 2-(5-formylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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